N-[2-(7-ethyl-2-phenyl-1H-indol-3-yl)ethyl]acetamide
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Overview
Description
N-[2-(7-ethyl-2-phenyl-1H-indol-3-yl)ethyl]acetamide is a useful research compound. Its molecular formula is C20H22N2O and its molecular weight is 306.409. The purity is usually 95%.
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Scientific Research Applications
Antiallergic Potential
N-[2-(7-ethyl-2-phenyl-1H-indol-3-yl)ethyl]acetamide derivatives have been explored for their potential as antiallergic agents. Menciu et al. (1999) synthesized a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including compounds similar in structure to this compound, and found one compound to be significantly more potent than astemizole in ovalbumin-induced histamine release assays (Menciu et al., 1999).
Antioxidant Properties
Compounds structurally related to this compound have been evaluated for their antioxidant activity. Gopi and Dhanaraju (2020) synthesized N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives and found that these compounds exhibited considerable antioxidant activity, comparable to standard antioxidants (Gopi & Dhanaraju, 2020).
Antibacterial and Antifungal Activity
N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives, similar in structure to this compound, have been synthesized and evaluated for their antimicrobial activity. Kaplancıklı et al. (2012) found that some of these compounds showed notable antibacterial and antifungal activities against various pathogens (Kaplancıklı et al., 2012).
Anticancer Potential
Compounds with structures related to this compound have been investigated for their anticancer properties. In a study by Rani et al. (2014), 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, structurally similar to the target compound, exhibited potential anticancer activities against breast cancer and neuroblastoma cell lines (Rani et al., 2014).
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to various changes in cellular functions . The specific interactions and resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exerted.
Result of Action
Given the wide range of biological activities associated with indole derivatives, the effects could be diverse and depend on the specific targets and pathways involved .
Properties
IUPAC Name |
N-[2-(7-ethyl-2-phenyl-1H-indol-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-3-15-10-7-11-17-18(12-13-21-14(2)23)20(22-19(15)17)16-8-5-4-6-9-16/h4-11,22H,3,12-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPKKIVOKWKTLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=C(N2)C3=CC=CC=C3)CCNC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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